molecular formula C27H28N2O3 B4982833 Cyclopentyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4982833
M. Wt: 428.5 g/mol
InChI Key: WGYBLWANKDMAFX-UHFFFAOYSA-N
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Description

Cyclopentyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a pyridine ring. Key structural attributes include:

  • Substituents: 2-Methyl group: Enhances steric bulk and influences electronic properties. 5-Oxo moiety: Introduces polarity and hydrogen-bonding capability. Cyclopentyl ester: A lipophilic ester group affecting pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

cyclopentyl 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c1-17-24(27(31)32-20-11-5-6-12-20)26(21-13-7-8-14-28-21)25-22(29-17)15-19(16-23(25)30)18-9-3-2-4-10-18/h2-4,7-10,13-14,19-20,26,29H,5-6,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYBLWANKDMAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)OC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Cyclization: Formation of the hexahydroquinoline core through a cyclization reaction.

    Functional Group Modification: Introduction of the cyclopentyl, methyl, oxo, phenyl, and pyridinyl groups through various organic reactions such as alkylation, acylation, and substitution.

    Purification: The final compound is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Key Substituents Ester Group Yield (%) Melting Point (°C) Notable Features
Target Compound Hexahydroquinoline 2-Methyl, 5-oxo, 7-phenyl, 4-(pyridin-2-yl) Cyclopentyl N/A N/A High conformational flexibility
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) Pyrazolopyridine 3-Oxo, 2-phenyl, 5-(quinolin-3-yl) Ethyl 84 248–251 Orange crystals, high yield
2-Methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile Hexahydrocycloocta[b]pyridine 2-Methoxy, 4-(2-methoxyphenyl), 3-carbonitrile N/A N/A N/A Distinct puckering (e.g., C1–C2–C3–C4 = 74.9°)
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate Hexahydroquinoline 4-(4-Hydroxy-3-methoxyphenyl), 2-methyl, 7-phenyl Cyclohexyl N/A N/A Enhanced solubility due to polar -OH group
Ethyl 5-oxo-2-propyl-4-(2-(trifluoromethyl)phenyl)-hexahydroquinoline-3-carboxylate (7o) Hexahydroquinoline 2-Propyl, 4-(2-trifluoromethylphenyl) Ethyl 92 N/A Electron-withdrawing CF₃ group

Key Comparative Insights

Core Structure Flexibility: The hexahydroquinoline core (target compound, ) allows greater puckering adaptability compared to rigid pyrazolopyridine (e.g., 7f) or cycloocta[b]pyridine systems . Cremer-Pople parameters (e.g., amplitude and phase angles) quantify this puckering, influencing binding interactions .

Ester Group Impact :

  • Cyclopentyl (target) and cyclohexyl () esters enhance lipophilicity, whereas ethyl esters () improve synthetic accessibility. The cyclohexyl analogue’s hydroxy-methoxyphenyl substituent further increases polarity .

Substituent Effects: Electron-withdrawing groups: The trifluoromethyl group in 7o enhances metabolic stability but reduces solubility. Aromatic substituents: The pyridin-2-yl group in the target compound and quinolin-3-yl in 7f facilitate π-π stacking, critical for target binding in medicinal chemistry.

Synthetic Yields :

  • Ethyl esters (e.g., 7f: 84%, 7o: 92%) generally achieve higher yields than bulkier esters (cyclopentyl/cyclohexyl), likely due to steric hindrance during esterification.

Crystallographic Analysis :

  • Structural studies of analogues (e.g., ) rely on software like SHELXL and OLEX2 for refinement. Torsion angles (e.g., C8–C9–C91–C96 = -78.0° in ) highlight conformational differences.

Research Implications

The target compound’s unique combination of a hexahydroquinoline core, pyridyl substituent, and cyclopentyl ester positions it as a promising candidate for further pharmacological exploration. Comparative data suggest that:

  • Bioactivity : Pyridyl and phenyl groups may enhance binding to kinase targets, as seen in similar heterocycles .
  • Optimization : Replacing cyclopentyl with cyclohexyl esters () could balance lipophilicity and solubility for drug development.

Future studies should focus on crystallographic characterization (using SHELX/OLEX2 ) and biological screening to validate these hypotheses.

Biological Activity

Cyclopentyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (C27H28N2O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the hexahydroquinoline family, characterized by a fused bicyclic structure. Its molecular weight is approximately 428.53 g/mol. The structural formula can be represented as follows:

C27H28N2O3\text{C}_{27}\text{H}_{28}\text{N}_{2}\text{O}_{3}

Structural Features

  • Cyclopentyl Group : Enhances lipophilicity and may influence receptor binding.
  • Pyridinyl Moiety : Potentially involved in various biological interactions, including enzyme inhibition and receptor modulation.
  • Receptor Interaction : The compound exhibits affinity for various receptors, particularly those involved in neurotransmission and cardiovascular regulation.
  • Enzyme Inhibition : It may inhibit enzymes linked to oxidative stress and inflammation, contributing to its therapeutic effects.

Pharmacological Effects

  • Antioxidant Activity : Studies indicate that the compound may reduce oxidative stress markers in cellular models.
  • Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains, although further research is necessary to establish clinical relevance.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis in vitro.

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells, it was found that treatment with the compound significantly reduced cell death induced by oxidative stress. The IC50 value was determined to be approximately 25 µM, indicating a potent protective effect against neurotoxicity.

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 50 µg/mL for both strains, suggesting potential for development as an antimicrobial agent.

Comparative Biological Activity Table

Biological ActivityObserved EffectReference
AntioxidantReduction in oxidative stress
AntimicrobialModerate activity against bacteria
NeuroprotectiveSignificant reduction in apoptosis

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